Product packaging for 3',4,4'-Trifluorobiphenyl-3-amine(Cat. No.:CAS No. 1225761-19-2)

3',4,4'-Trifluorobiphenyl-3-amine

Cat. No.: B572225
CAS No.: 1225761-19-2
M. Wt: 223.198
InChI Key: INWSMHGXHXYRAQ-UHFFFAOYSA-N
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Description

Significance and Research Context of Biphenyl (B1667301) Amine Scaffolds

Biphenyl scaffolds, characterized by two phenyl rings linked together, are a cornerstone in synthetic organic chemistry. rsc.org Their derivatives are integral to a wide array of applications, from medicinal chemistry to materials science. rsc.orgresearchgate.net In the pharmaceutical realm, biphenyl structures are recognized as "privileged scaffolds" because they can interact with a variety of biological targets, leading to the development of drugs with diverse therapeutic actions. researchgate.netnih.gov These include antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netnih.gov

The versatility of the biphenyl framework allows for the introduction of various functional groups, which can fine-tune the molecule's properties. researchgate.net The amino group, in particular, is a crucial addition, forming biphenyl amines that serve as key intermediates in the synthesis of more complex molecules. The position of the amino group and other substituents on the biphenyl rings significantly influences the compound's chemical reactivity and biological activity. nih.gov

Overview of Fluorinated Biphenyl Systems in Advanced Chemical Research

The introduction of fluorine atoms into biphenyl systems has opened up new avenues in advanced chemical research. nih.govacs.org Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical properties of a molecule. researchgate.net These changes can include increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic properties. researchgate.net

Fluorinated biphenyls have found applications in various high-tech fields. They are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers with specific gas separation properties. rsc.orguva.esmonash.edu In medicinal chemistry, the strategic placement of fluorine atoms can lead to improved drug candidates with better efficacy and pharmacokinetic profiles. researchgate.net

Scope and Objectives of Research on 3',4,4'-Trifluorobiphenyl-3-amine

Research on this compound and its isomers is driven by the quest for novel molecules with tailored properties for specific applications. The specific arrangement of three fluorine atoms and an amine group on the biphenyl core creates a unique electronic and structural profile.

A primary objective is to explore the synthesis of this compound, with a focus on developing efficient and scalable methods. google.com One patented method for a similar compound, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, involves a multi-step process starting from 3,4,5-trifluorobromobenzene. google.com This highlights the importance of controlling the regiochemistry of the substitution reactions to obtain the desired isomer.

Another key research area is the investigation of the chemical and physical properties of this compound. This includes understanding its reactivity, stability, and conformational preferences, which are crucial for its potential use as a building block in the synthesis of larger, more complex molecules.

The ultimate goal of research into this specific trifluorobiphenyl amine is to unlock its potential in various fields. For instance, a closely related compound, fluxapyroxad, which contains a trifluorinated biphenyl amine core, is a successful fungicide. google.com This suggests that this compound could also serve as a valuable intermediate in the development of new agrochemicals or pharmaceuticals.

Table 1: Physicochemical Properties of a Related Compound: 3',4',5'-Trifluorobiphenyl-2-amine

PropertyValueSource
Molecular FormulaC12H8F3N nih.govnih.govcymitquimica.com
Molecular Weight223.19 g/mol nih.govnih.gov
Boiling Point303.7±37.0 °C (Predicted) lookchem.com
Density1.315 g/cm³ homesunshinepharma.com
pKa2.17±0.10 (Predicted) lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F3N B572225 3',4,4'-Trifluorobiphenyl-3-amine CAS No. 1225761-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-difluorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWSMHGXHXYRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of 3 ,4,4 Trifluorobiphenyl 3 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group allows it to act as a nucleophile, attacking electron-deficient centers. masterorganicchemistry.comstudymind.co.uk

Aminolysis Reactions with Ester Functionalities

The reaction of an amine with an ester, known as aminolysis or ammonolysis, results in the formation of an amide and an alcohol. nih.govdalalinstitute.com This transformation proceeds through a nucleophilic acyl substitution mechanism.

The general mechanism involves two main steps:

Nucleophilic Attack: The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. dalalinstitute.com

Elimination: The carbonyl group reforms by eliminating the alkoxy group (-OR) as the leaving group, which is subsequently protonated by the extra proton from the initial amine, yielding the amide and an alcohol molecule. researchgate.net

Due to the poor leaving group nature of the alkoxy group, these reactions often require elevated temperatures or catalysis. google.comnih.gov For 3',4,4'-Trifluorobiphenyl-3-amine, the reduced nucleophilicity would likely necessitate harsher reaction conditions compared to non-fluorinated amines. nih.gov

Table 1: General Scheme for Aminolysis of an Ester

Reactant 1Reactant 2Product 1Product 2Mechanism Type
This compoundEster (R-CO-OR')N-(3',4,4'-Trifluorobiphenyl-3-yl)amideAlcohol (R'-OH)Nucleophilic Acyl Substitution

Reactions with Aldehydes and Ketones: Imine Formation

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases, which contain a carbon-nitrogen double bond (C=N). rsc.orgorganic-chemistry.org This is a condensation reaction that involves the elimination of a water molecule and is typically catalyzed by acid. wikipedia.org

The mechanism for imine formation proceeds as follows:

Nucleophilic Addition: The amine attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. cymitquimica.comrsc.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The hydroxyl group is protonated under acidic conditions to form a good leaving group (water), which is then eliminated to form an iminium ion. cymitquimica.com

Deprotonation: A base (such as another amine molecule or water) removes a proton from the nitrogen, yielding the neutral imine product.

The rate of this reaction is pH-dependent. wikipedia.org The reduced nucleophilicity of this compound would likely influence the kinetics of imine formation. masterorganicchemistry.com

Table 2: General Scheme for Imine Formation

Reactant 1Reactant 2ProductByproductMechanism Type
This compoundAldehyde or KetoneImine (Schiff Base)WaterNucleophilic Addition-Elimination

Hydroamination Reactions Involving Unsaturated C-C Bonds

Hydroamination is the addition of an N-H bond of an amine across a carbon-carbon double or triple bond. libretexts.orgacs.org This atom-economical reaction requires a catalyst to overcome a significant kinetic barrier. libretexts.orgCurrent time information in Bangalore, IN. Catalysts can include alkali metals, early-transition metals, late-transition metals, and lanthanides. acs.org

Regioselectivity and Stereoselectivity in Hydroamination

The regioselectivity of hydroamination (Markovnikov vs. anti-Markovnikov addition) is a critical aspect, largely dictated by the catalyst and substrate.

Markovnikov addition places the amino group on the more substituted carbon of the double bond.

Anti-Markovnikov addition places the amino group on the less substituted carbon.

Stereoselectivity is also a key consideration, particularly in intramolecular reactions that form chiral heterocyclic products. The choice of chiral ligands on the metal catalyst can induce high levels of enantioselectivity. Current time information in Bangalore, IN.

Mechanistic Pathways of Lanthanide-Catalyzed Hydroamination

Lanthanide-metal catalysts are highly effective for intramolecular hydroamination. acs.orgCurrent time information in Bangalore, IN. The generally accepted mechanism for lanthanocene-catalyzed hydroamination of an aminoalkene involves several steps:

Protonolysis: The starting amine reacts with the lanthanide pre-catalyst to form a lanthanide-amido complex.

Insertion: The tethered alkene coordinates to the metal center and subsequently inserts into the Lanthanide-Nitrogen bond. This occurs via a four-membered transition state.

Protonolysis/Catalyst Regeneration: The resulting cyclic alkyl-lanthanide species is protonated by another molecule of the starting aminoalkene, releasing the cyclized amine product and regenerating the active lanthanide-amido catalyst.

Early Transition Metal Catalysis in Amine Functionalization

Early transition metals, such as those from Group 4 (Titanium, Zirconium), are also used to catalyze hydroamination reactions. nih.gov For example, titanium imido complexes are known to be active catalysts. The mechanism often involves a [2+2] cycloaddition between the metal-imido (M=NR) bond and the alkene/alkyne, forming a metallacyclic intermediate. Subsequent protonolysis of the metal-carbon bond by a starting amine molecule releases the product and regenerates the catalyst. These catalysts are often highly reactive but can be sensitive to air and moisture. Current time information in Bangalore, IN.

Palladium-Catalyzed C-N Bond Formation Mechanisms

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with the Buchwald-Hartwig amination standing out as a powerful palladium-catalyzed cross-coupling reaction. numberanalytics.comlibretexts.org This reaction facilitates the coupling of amines with aryl halides or pseudohalides, and its mechanism provides a framework for understanding the reactivity of compounds like this compound, either in its synthesis from a corresponding aryl halide or in its further functionalization.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three primary steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex. numberanalytics.comnumberanalytics.com This step, often rate-determining, forms a new arylpalladium(II) complex. The reactivity of the aryl halide is influenced by the carbon-halogen bond strength, with reactivity decreasing in the order I > Br > Cl > F.

Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the arylpalladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. wikipedia.org Alternatively, the base can react with the amine first, followed by the displacement of the halide on the palladium complex by the resulting amide anion.

Reductive Elimination: This is the final step where the C-N bond is formed. The aryl and amido ligands on the palladium center couple, and the resulting arylamine product is eliminated from the complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comnrochemistry.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. numberanalytics.com Ligands, particularly bulky and electron-rich phosphines, are crucial for stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps. nih.govacs.org

Table 1: Influence of Ligand and Base on a Typical Buchwald-Hartwig Amination

This table illustrates how different components can affect the outcome of a generic palladium-catalyzed amination reaction.

Aryl HalideAmineLigandBaseSolventYield (%)
Aryl BromideSecondary AmineP(o-tolyl)₃NaOt-BuTolueneModerate
Aryl BromidePrimary AmineBINAPNaOt-BuTolueneHigh
Aryl ChlorideSecondary AmineXPhosK₃PO₄DioxaneHigh
Aryl ChloridePrimary AmineBrettPhosCs₂CO₃t-BuOHHigh

This is a generalized representation. Actual yields depend on specific substrates and precise reaction conditions.

Elimination Reactions Pertinent to Trifluorobiphenyl Amine Derivatives

Derivatives of aromatic amines can undergo various elimination reactions, which are fundamental transformations in organic synthesis for creating alkenes. The Hofmann and Cope eliminations are two pertinent examples.

Hofmann Elimination

The Hofmann elimination is a multi-step process used to convert amines into alkenes. numberanalytics.com For a derivative of this compound, this would involve modifying the amine group to turn it into a good leaving group.

The mechanism proceeds as follows:

Exhaustive Methylation: The amine is treated with an excess of an alkylating agent, typically methyl iodide, to form a quaternary ammonium (B1175870) iodide salt. byjus.com This step is crucial as the resulting trialkylamine group is a much better leaving group than the original amino group.

Anion Exchange: The iodide counter-ion is exchanged for a hydroxide (B78521) ion by treating the salt with a base, commonly silver oxide (Ag₂O) in the presence of water. byjus.comchadsprep.com

E2 Elimination: Upon heating, the hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the nitrogen). This initiates an E2 (bimolecular elimination) reaction, where the C-H and C-N bonds break simultaneously, forming an alkene and expelling a neutral tertiary amine. chadsprep.commasterorganicchemistry.com

A key characteristic of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . byjus.comlibretexts.org This rule states that the major product is the least substituted alkene. numberanalytics.comchemistrysteps.com This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which makes the protons on the least sterically hindered β-carbon more accessible to the base. masterorganicchemistry.comorganicchemistrytutor.com

Cope Elimination

The Cope elimination offers an alternative pathway for converting tertiary amines into alkenes via an N-oxide intermediate. masterorganicchemistry.com This reaction proceeds through a concerted, intramolecular syn-elimination mechanism. wikipedia.orgorganic-chemistry.org

The mechanism involves two main steps:

N-Oxide Formation: The tertiary amine derivative is first oxidized to an amine N-oxide using an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA). masterorganicchemistry.comnrochemistry.com

Syn-Elimination: The N-oxide is then heated, which induces an intramolecular elimination. The oxygen atom of the N-oxide acts as an internal base, abstracting a β-proton through a five-membered cyclic transition state. This concerted process results in the formation of an alkene and a hydroxylamine. wikipedia.orgalfa-chemistry.com

Like the Hofmann elimination, the Cope elimination also typically follows Hofmann's rule, favoring the formation of the less substituted alkene due to steric factors in the cyclic transition state. organic-chemistry.org The reaction requires a syn-periplanar arrangement of the β-hydrogen and the amine oxide group. wikipedia.org

Table 2: Regioselectivity in Elimination Reactions of Amine Derivatives

This table shows typical product distributions for elimination reactions, highlighting the difference between Zaitsev and Hofmann regioselectivity.

SubstrateReactionMajor Product (Alkene)Minor Product (Alkene)Governing Rule
2-BromobutaneE2 with NaOEt2-Butene1-ButeneZaitsev
(Butan-2-yl)trimethylammonium hydroxideHofmann Elimination1-Butene2-ButeneHofmann
N,N-Dimethylbutan-2-amine N-oxideCope Elimination1-Butene2-ButeneHofmann

This table provides illustrative examples of regioselectivity and is not based on experimental data for trifluorobiphenyl amine derivatives.

Derivatization Strategies for 3 ,4,4 Trifluorobiphenyl 3 Amine

Acylation Reactions for Amine Functionalization

Acylation is a widely employed technique for the derivatization of primary amines. This process involves the introduction of an acyl group (R-C=O) into the molecule, which effectively masks the polar amine functionality. This transformation typically leads to derivatives with increased volatility and thermal stability, making them more amenable to analysis by gas chromatography.

Use of Trifluoroacetic Anhydride (B1165640) (TFAA)

Trifluoroacetic anhydride (TFAA) is a powerful acylating agent frequently used to derivatize amines. sigmaaldrich.comwikipedia.org The reaction of 3',4,4'-Trifluorobiphenyl-3-amine with TFAA results in the formation of a stable N-trifluoroacetyl derivative. This perfluoroacylated product exhibits enhanced volatility and is particularly well-suited for analysis by gas chromatography with electron capture detection (GC-ECD), a technique highly sensitive to halogenated compounds. sigmaaldrich.com

The reaction is typically carried out in an appropriate solvent, and the reactivity can be enhanced by the addition of a base catalyst, such as triethylamine (B128534) (TEA) or pyridine. sigmaaldrich.comgoogle.com These catalysts act as scavengers for the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the derivatized product. sigmaaldrich.com A key advantage of using TFAA is that it is highly reactive and volatile, and no non-volatile acid byproducts are formed, simplifying sample cleanup. sigmaaldrich.com

Reaction Scheme:

Generated code

Silylation Approaches for Chromatographic Analysis

Silylation is another cornerstone of derivatization chemistry, especially for preparing samples for GC-MS analysis. This method involves replacing the active hydrogen of the amine group with a trimethylsilyl (B98337) (TMS) or a related silyl (B83357) group. The resulting silylated derivatives are generally less polar, more volatile, and more thermally stable than the parent amine. sigmaaldrich.com

Application of MTBSTFA and BSTFA Reagents

Two of the most common silylating reagents for amines are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). lih.luiu.edu

BSTFA reacts with primary amines to form TMS derivatives. sigmaaldrich.comsigmaaldrich.com The reaction is typically rapid and can often be performed neat or in a suitable solvent. sigmaaldrich.com The byproducts of the reaction, trimethylsilyltrifluoroacetamide and trifluoroacetamide, are themselves volatile, which minimizes interference in the chromatogram. sigmaaldrich.com For amines that are more difficult to derivatize, a catalyst such as trimethylchlorosilane (TMCS) can be added to increase the reactivity of the BSTFA. sigmaaldrich.com

MTBSTFA forms a tert-butyldimethylsilyl (TBDMS) derivative. These derivatives are known to be more stable than their TMS counterparts, which is advantageous for analyses requiring longer sample handling or storage times. iu.edu A characteristic feature of TBDMS derivatives in mass spectrometry is the prominent [M-57]⁺ fragment, corresponding to the loss of a tert-butyl group, which can be highly useful for identification. lih.lu However, the bulkier nature of the TBDMS group can sometimes lead to slower reaction kinetics and may be sterically hindered with certain molecules. lih.luiu.edu

Table 1: Comparison of Silylation Reagents for Amine Derivatization

ReagentDerivativeKey FeaturesTypical Mass Spectral Fragments
BSTFA Trimethylsilyl (TMS)Highly volatile byproducts, rapid reaction. sigmaaldrich.com[M]⁺, [M-15]⁺ lih.lu
MTBSTFA tert-Butyldimethylsilyl (TBDMS)More stable derivatives, characteristic fragmentation. iu.edu[M-57]⁺ (loss of t-butyl) lih.lu

Alkylation for Derivative Synthesis

Alkylation involves the introduction of an alkyl group onto the amine nitrogen. This process can be used to synthesize new derivatives with altered chemical and physical properties. The reaction of a primary amine like this compound with an alkylating agent, typically an alkyl halide, can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org

Controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to potential over-alkylation. researchgate.net However, by carefully controlling reaction conditions such as stoichiometry, temperature, and the nature of the alkylating agent, it is possible to favor the formation of the desired mono-alkylated product. Reductive amination, a two-step process involving the reaction of the amine with a carbonyl compound to form an imine followed by reduction, offers an alternative and often more controllable route to alkylated amines. researchgate.net

Hydroquinone-Based Derivatization for Electrochemical Detection

For analytical applications requiring high sensitivity, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), derivatization with an electroactive tag is a powerful strategy. Hydroquinone-based reagents can be employed to derivatize primary and secondary amines, introducing a hydroquinone (B1673460) moiety into the molecule.

This derivatized product is electrochemically active and can be detected at mild oxidation potentials, offering excellent sensitivity. Reagents have been developed that react with amines to form products possessing the hydroquinone group, thus enabling reversible electrochemical detection. This approach is particularly useful for the trace analysis of amine-containing compounds in complex matrices.

Comparative Analysis of Derivatization Reagents and Methodologies

The choice of derivatization reagent and method depends heavily on the analytical goal, the nature of the analyte, and the instrumentation available.

For GC-based analysis , both acylation with TFAA and silylation with BSTFA or MTBSTFA are excellent choices for increasing volatility and thermal stability. TFAA is particularly advantageous when using an electron capture detector due to the introduction of fluorine atoms. sigmaaldrich.com Silylation with MTBSTFA is often preferred when mass spectrometric identification is crucial, owing to the characteristic and stable fragmentation patterns of the resulting TBDMS derivatives. lih.lu

For HPLC analysis , derivatization is often aimed at introducing a chromophore or fluorophore to enhance UV or fluorescence detection, or an electroactive moiety for electrochemical detection. While not the focus of this article, reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) are commonly used for fluorescence labeling. nih.govconicet.gov.ar Hydroquinone-based derivatization falls into the category of electroactive tagging, providing high sensitivity for ECD.

Synthetic applications may favor alkylation or acylation to introduce specific functional groups that can be used in subsequent reaction steps. The choice between these will depend on the desired final product and the reactivity of the intermediates. For instance, acylation can be used to protect the amine group during other chemical transformations.

Ultimately, a comparative evaluation considering factors like reaction efficiency, stability of the derivative, ease of the procedure, and compatibility with the intended analytical or synthetic method is crucial for selecting the optimal derivatization strategy for this compound. mdpi.comnih.gov

Spectroscopic Characterization Techniques for 3 ,4,4 Trifluorobiphenyl 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules like 3',4,4'-Trifluorobiphenyl-3-amine. By analyzing the spectra of different nuclei, a comprehensive picture of the molecular framework can be assembled.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms within a molecule. libretexts.org The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups deshield protons, shifting their signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift. ucl.ac.ukchemistrysteps.com

In the case of this compound, the aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons and fluorine atoms. The protons on the aniline (B41778) ring will be influenced by the amino group and the fluorinated phenyl ring. The protons on the trifluorinated ring will also show coupling to the adjacent fluorine atoms. The integration of the signals corresponds to the number of protons in each unique environment. hmdb.ca For substituted biphenylamines, the chemical shifts of the aromatic protons are affected by the nature and position of the substituents. rsc.org

Proton Type Expected Chemical Shift Range (ppm) Multiplicity
Aromatic Protons (Aniline Ring)6.5 - 8.0Multiplet
Aromatic Protons (Fluorinated Ring)7.0 - 8.5Multiplet
Amine (NH₂) Proton3.0 - 5.0Broad Singlet

This is a generalized table; actual chemical shifts and multiplicities will depend on the specific solvent and spectrometer frequency.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms (e.g., alkyl, alkene, aromatic, carbonyl). libretexts.orgdocbrown.info The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with electronegative atoms causing a downfield shift. libretexts.org

For this compound, the spectrum will show distinct signals for each of the 12 carbon atoms in the biphenyl (B1667301) core, unless symmetry results in equivalence. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting (carbon-fluorine coupling), which is a powerful diagnostic tool. The chemical shifts of the aromatic carbons are influenced by the substituents on the rings. nih.govuva.es For instance, carbons attached to the amino group will be shielded compared to those in unsubstituted benzene, while carbons bonded to fluorine will be significantly deshielded. mdpi.com

Carbon Type Expected Chemical Shift Range (ppm) Key Feature
Aromatic C-N140 - 150
Aromatic C-F150 - 165Doublet (due to C-F coupling)
Unsubstituted Aromatic C-H115 - 130
Aromatic C-C (ipso-carbons)125 - 140

This is a generalized table; actual chemical shifts will depend on the specific solvent and spectrometer frequency.

¹⁹F NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing organofluorine compounds. aiinmr.com With a natural abundance of 100% and a large chemical shift range, ¹⁹F NMR provides detailed information about the electronic environment of each fluorine atom. aiinmr.combiophysics.org The chemical shifts are very sensitive to changes in the molecular structure and solvent polarity. dovepress.com

In this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms at the 3', 4, and 4' positions. The coupling between these fluorine atoms and with nearby protons will result in complex splitting patterns, providing valuable structural information. The chemical shifts can help confirm the positions of the fluorine substituents on the biphenyl rings. researchgate.netdiva-portal.orgresearchgate.net

Fluorine Position Expected Chemical Shift Range (ppm) relative to CFCl₃ Multiplicity
4-F-110 to -120Multiplet
4'-F-110 to -120Multiplet
3'-F-125 to -135Multiplet

This is a generalized table; actual chemical shifts and multiplicities will depend on the specific solvent and spectrometer frequency.

Infrared (IR) and Raman Spectroscopy

Vibrational Fingerprint Analysis via FTIR

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule. upi.edu When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. sysrevpharm.org

For this compound, the FTIR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-N stretching, aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C stretching in the aromatic rings (1400-1600 cm⁻¹). thermofisher.com Crucially, the strong C-F stretching vibrations will appear in the fingerprint region (typically 1000-1400 cm⁻¹), providing clear evidence of fluorination. researchgate.netcore.ac.uk

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1400 - 1600
C-N Stretch1250 - 1350
C-F Stretch1000 - 1400

This is a generalized table; the exact frequencies can vary based on the molecular environment and sample state.

Surface Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. researchgate.net This enhancement allows for the detection of analytes at very low concentrations, making it a powerful tool for trace analysis. researchgate.netrsc.org

SERS can be employed for the trace detection of aromatic amines like this compound. researchgate.net The interaction between the aromatic amine and the metal surface can lead to significant enhancement of the Raman bands, particularly those associated with the aromatic rings and the amine group. acs.org This technique is valuable for environmental monitoring and other applications where detecting minute quantities of such compounds is crucial. The SERS spectrum will provide a characteristic fingerprint of the molecule, enabling its identification even in complex matrices. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules like this compound. researchgate.net By measuring the absorption of ultraviolet and visible light, this technique provides insights into the electronic transitions occurring within the molecule, which are fundamental to understanding its optical properties. msu.edursc.org

Electronic Transitions and Optical Properties

The absorption of UV-Vis radiation by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. rsc.orglibretexts.org In organic molecules, the most common transitions involve σ (sigma), π (pi), and n (non-bonding) electrons. researchgate.net For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*. researchgate.netlibretexts.org

The biphenyl core of the molecule contains a conjugated π-system, which gives rise to strong π → π* transitions. libretexts.org The presence of fluorine atoms and the amine group can influence the energy of these transitions. Fluorine, being a strongly electron-withdrawing group, can affect the electron density of the aromatic rings and consequently shift the absorption maxima (λmax). nih.govrsc.org The amine group, with its non-bonding electrons, can participate in n → π* transitions, which are generally weaker than π → π* transitions. researchgate.net

The optical properties of fluorinated aromatic compounds are a subject of significant research. For instance, studies on fluorinated poly(p-phenylenevinylene)s have shown that fluorination can lead to a blue shift in the optical properties due to steric and electronic effects that alter the effective conjugation length. mdpi.com Similarly, research on fluorinated graphene has demonstrated that fluorination induces wide band gaps, with optical absorption characterized by strong excitonic effects. aps.org In fluorinated Alq3 derivatives, the position of fluorine substitution can tune both the emission color and photoluminescence quantum yield. rsc.org The UV-visible absorption spectra of fluorinated tris β-diketonate lanthanide complexes show intense absorptions in the UV region attributable to π–π* transitions of the perfluorinated-phenyl and β-diketonate chromophores. mdpi.com

Table 1: Typical Electronic Transitions in Aromatic Amines

Transition TypeDescriptionTypical Wavelength Range (nm)
π → πAn electron is promoted from a bonding π orbital to an antibonding π orbital.200-400
n → πAn electron from a non-bonding orbital (e.g., on the nitrogen atom of the amine group) is promoted to an antibonding π orbital.250-600

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns. nih.govgdut.edu.cn It is an indispensable tool for the analysis of this compound and related mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gdut.edu.cnnih.gov This makes it exceptionally well-suited for the analysis of complex mixtures containing aromatic amines. nih.govgdut.edu.cn

In a typical GC-MS analysis, the sample mixture is first vaporized and injected into a gas chromatograph. The components of the mixture are then separated based on their volatility and interaction with the stationary phase of the GC column. gdut.edu.cndergipark.org.tr As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated according to their mass-to-charge ratio and detected. dergipark.org.tr

For aromatic amines, derivatization is often employed prior to GC-MS analysis to improve their volatility and thermal stability. nih.govjfda-online.com Common derivatizing agents include pentafluoropropionamide (B1346557) and isobutyl chloroformate. nih.govcopernicus.org The mass spectra of the derivatized amines can provide clear molecular ions and characteristic fragmentation patterns, which aid in their identification and quantification. nih.gov Studies have shown that GC-MS methods can achieve low limits of detection, often in the picogram range, for the analysis of aromatic amines in various matrices. copernicus.orgnih.gov Different ionization techniques, such as electron ionization (EI) and negative chemical ionization (NCI), can be used to enhance sensitivity and selectivity for specific analytes. nih.govnih.gov

Table 2: GC-MS Parameters for Aromatic Amine Analysis

ParameterTypical Setting
GC Column HP-5MS (or similar), 30 m x 0.25 mm i.d., 0.25 µm film thickness gdut.edu.cn
Carrier Gas Helium, Hydrogen, or Nitrogen nih.govdergipark.org.tr
Injector Temperature 270-280 °C dergipark.org.trnih.gov
Oven Temperature Program Initial hold, followed by a temperature ramp (e.g., 5-10 °C/min) gdut.edu.cnnih.gov
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI) nih.govnih.gov
Mass Analyzer Quadrupole or Triple Quadrupole dergipark.org.trshimadzu.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive technique for determining the elemental composition of a sample. visionpublisher.info While it is more commonly used for trace metal analysis, it can also be adapted for the analysis of non-metals like fluorine. bohrium.comresearchgate.net

The direct determination of fluorine by ICP-MS is challenging due to its high ionization potential and potential for spectral interferences. researchgate.netthermofisher.com However, indirect methods have been developed. One such approach involves the formation of polyatomic ions in the plasma. For example, by introducing a barium-containing solution along with the fluorinated analyte, the BaF+ ion can be formed and detected, which allows for the quantification of fluorine. thermofisher.com

ICP-MS is considered one of the most powerful tools in analytical chemistry for elemental analysis, capable of detecting elements at very low concentrations. bohrium.comresearchgate.net This makes it a valuable technique for quantifying the fluorine content in samples containing this compound or its derivatives, especially in environmental or biological matrices where concentrations may be low. researchgate.netacs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcarleton.eduunimi.it This makes it particularly useful for characterizing the surfaces of materials incorporating this compound derivatives, such as fluorinated polymers. aip.orgresearchgate.net

In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. vot.plcnrs.fr The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. researchgate.net Each element has a unique set of binding energies, allowing for elemental identification. wikipedia.org Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the chemical environment and oxidation state of the atoms. wikipedia.orgcnrs.fr

For fluorinated compounds, XPS is an excellent tool for analyzing the C-F bonding. The C 1s spectrum of a fluorinated polymer will show distinct peaks corresponding to carbon atoms bonded to other carbons, to nitrogen, and to fluorine. The F 1s peak can also be analyzed to confirm the presence and chemical state of fluorine. XPS has been extensively used to study the surface of fluorinated polyimides, providing insights into their stoichiometry, surface modification, and degradation mechanisms. aip.orgnasa.govresearchgate.net For instance, XPS can be used to monitor changes in the surface composition of these polymers after exposure to environmental factors like atomic oxygen. nasa.gov

Table 3: Key Information Provided by XPS

InformationDescription
Elemental Composition Identifies the elements present on the surface (except H and He). wikipedia.orgcarleton.edu
Quantitative Analysis Determines the relative atomic concentrations of the identified elements. wikipedia.org
Chemical State Provides information about the oxidation state and local chemical environment of an element through chemical shifts. wikipedia.orgresearchgate.net
Depth Profiling When combined with ion beam etching, it can provide elemental composition as a function of depth into the material. wikipedia.orgcarleton.edu

Crystallographic Analysis of 3 ,4,4 Trifluorobiphenyl 3 Amine and Its Derivatives

Single Crystal X-ray Diffraction Studies

Following extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available single-crystal X-ray diffraction data for 3',4,4'-Trifluorobiphenyl-3-amine or its closely related derivatives could be located. The specific details regarding its crystal system, space group, unit cell parameters, and molecular conformation remain undetermined from experimental single-crystal X-ray diffraction studies.

Determination of Crystal System and Space Group

Information regarding the crystal system and space group for this compound is not available in the current scientific literature. The determination of these fundamental crystallographic parameters requires single-crystal X-ray diffraction analysis, which has not been reported for this compound.

Analysis of Asymmetric Unit and Unit Cell Parameters

As a consequence of the absence of single-crystal X-ray diffraction data, the contents of the asymmetric unit and the specific unit cell parameters (a, b, c, α, β, γ) for this compound remain unknown.

Molecular Conformation and Stereochemical Aspects

Without experimental structural data, a definitive analysis of the molecular conformation and stereochemical aspects of this compound is not possible. Theoretical modeling could provide insights into the likely dihedral angle between the phenyl rings and the orientation of the amine and fluorine substituents, but this would not be a substitute for experimental crystallographic data.

Intermolecular Interactions and Supramolecular Assembly

A detailed description of the intermolecular interactions and supramolecular assembly of this compound cannot be provided without crystallographic data. The arrangement of molecules in the solid state, which is governed by these interactions, has not been experimentally determined.

Hydrogen Bonding Networks

While it can be hypothesized that the amine group of this compound would participate in hydrogen bonding (N-H···N or N-H···F), the specific nature, geometry, and dimensionality of any such networks are unknown without a determined crystal structure.

Van der Waals Forces and Other Weak Interactions

Weak intermolecular interactions involving fluorine are of particular interest. These can include:

C–H···F interactions: These are a form of weak hydrogen bond and are frequently observed in the crystal structures of organofluorine compounds. The electrostatic contribution to these contacts is considered dominant and can play a structure-directing role in the crystal packing.

C–F···F–C interactions: The nature of these interactions is more debated, with some studies suggesting they are weakly attractive while others propose they are primarily repulsive.

π-π stacking: The presence of aromatic rings in biphenyl (B1667301) systems allows for π-π stacking interactions, which can be influenced by the fluorine substituents.

Halogen bonds: While less common for fluorine, the potential for halogen bonding interactions should also be considered, particularly in the presence of other halogen atoms.

Advanced Crystallographic Data Analysis

To visualize and quantify the subtle intermolecular interactions within the crystal lattice of fluorinated biphenyls, advanced computational methods are employed.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal. The resulting surface can be mapped with various properties, such as the normalized contact distance (dnorm), to highlight regions of close intermolecular contact.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Fluorinated Organic Compound.

Intermolecular ContactContribution (%)
F···H/H···F12.8
O···H/H···O11.9
N···H/H···N10.7
F···F6.3
H···H2.2

Note: Data is illustrative and based on a representative fluorinated compound, not this compound.

ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagrams are a standard way to represent the three-dimensional structure of a molecule in a crystal, showing the thermal ellipsoids of the atoms. These diagrams provide a clear visualization of the molecular conformation and the arrangement of atoms.

Analysis of the crystal packing, often aided by ORTEP diagrams, reveals how molecules are arranged in the unit cell. For fluorinated biphenyls, this can reveal important structural features such as the dihedral angle between the two phenyl rings, which is influenced by both intramolecular steric effects and intermolecular packing forces. For example, in the crystal structures of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) and 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE), the dihedral angles between the phenyl rings were found to be 39.4° and -38.5°, respectively nih.govacs.org. These values indicate a non-planar conformation, which has implications for the types of intermolecular interactions that can occur.

The packing analysis of related compounds often reveals layered structures or three-dimensional networks held together by the weak interactions discussed previously. The specific arrangement is a delicate balance of these forces, aiming to achieve the most stable crystal lattice.

Table 2: Crystallographic Data for Representative Fluorinated Biphenyl Compounds.

CompoundCrystal SystemSpace GroupDihedral Angle (°)
TBDFBPMonoclinicP2₁/c39.4
DFBPEMonoclinicP2₁/c-38.5

Note: Data from related fluorinated biphenyl compounds, not this compound.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research focusing on the computational and theoretical analysis of the chemical compound This compound .

Therefore, it is not possible to provide the detailed article as requested in the outline, which includes specific data on Density Functional Theory (DFT) calculations, geometry optimization, electronic structure, HOMO-LUMO gap, vibrational frequency analysis, and Molecular Electrostatic Potential (MEP) mapping for this particular molecule.

While computational studies exist for isomers, such as 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, the difference in the substitution pattern of the fluorine and amine groups on the biphenyl structure would lead to significantly different electronic and structural properties. Using data from isomers would be scientifically inaccurate and would not pertain to the specified compound.

General principles of the requested theoretical methods are well-documented, but applying them to this compound would require original research calculations that are beyond the scope of this request. No literature could be found that has performed and published these specific analyses.

Computational Studies and Theoretical Approaches for 3 ,4,4 Trifluorobiphenyl 3 Amine

Advanced Computational Analyses

Natural Bond Orbital (NBO) and Mulliken Population Analyses

Natural Bond Orbital (NBO) and Mulliken population analyses are computational methods used to study the distribution of electron density in a molecule, providing insights into atomic charges and bonding characteristics.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This method provides a chemically intuitive picture of the electron distribution. The analysis yields natural atomic charges, which result from summing the electron populations of the natural atomic orbitals (NAOs). nih.gov Furthermore, NBO analysis details the hybridization of atomic orbitals that form bonds and lone pairs. wisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which can quantify the extent of electron delocalization and its stabilizing energetic effects. uni-muenchen.dewisc.edu

For 3',4,4'-Trifluorobiphenyl-3-amine, an NBO analysis would provide detailed information on the charges of each atom, the nature of the carbon-carbon, carbon-fluorine, carbon-nitrogen, and nitrogen-hydrogen bonds, as well as the lone pair on the nitrogen atom. The analysis would also reveal hyperconjugative interactions, such as those between the nitrogen lone pair and antibonding orbitals of the phenyl rings.

Mulliken Population Analysis

Mulliken population analysis is another method to calculate atomic charges by partitioning the total electron population among the atoms in a molecule. uni-muenchen.de This is achieved by dividing the overlap populations equally between the two contributing atoms. uni-muenchen.de However, a significant drawback of the Mulliken method is its strong dependence on the basis set used in the calculation, which can lead to widely varying charge values and sometimes unphysical results. uni-muenchen.dediracprogram.org

A Mulliken analysis for this compound would produce a set of atomic charges for comparison with those from the NBO method. The results would highlight the electronegativity effects of the fluorine and nitrogen atoms on the carbon framework.

Hypothetical Data Tables

If such studies were conducted, the data would typically be presented as follows:

Table 1: Hypothetical NBO and Mulliken Atomic Charges for this compound

AtomNBO Charge (e)Mulliken Charge (e)
C1Data not availableData not available
C2Data not availableData not available
C3Data not availableData not available
.........
NData not availableData not available
FData not availableData not available

Table 2: Hypothetical NBO Analysis of Selected Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy (kcal/mol)
N (Lone Pair)C-C (Antibonding)Data not available
C-H (Bonding)C-C (Antibonding)Data not available

Statistical Analysis of Charge Variations (PCA, K-means clustering)

In computational chemistry, statistical methods like Principal Component Analysis (PCA) and K-means clustering can be applied to analyze large datasets generated from molecular dynamics simulations or conformational searches. These methods can reveal patterns in how atomic charges vary with changes in molecular geometry.

Principal Component Analysis (PCA)

PCA is a dimensionality-reduction technique that transforms a set of correlated variables into a smaller set of uncorrelated variables called principal components. uminho.pt In the context of molecular charge analysis, PCA can identify the most significant modes of charge fluctuation within a molecule as it undergoes dynamic changes. This can help in understanding how the electronic structure responds to conformational flexibility. ub.ac.id

For this compound, a PCA of atomic charges from a molecular dynamics simulation would highlight the collective motions that most significantly impact the charge distribution, for instance, the rotation around the biphenyl (B1667301) linkage.

K-means Clustering

K-means clustering is an algorithm that partitions a dataset into a pre-determined number (K) of clusters, where each data point belongs to the cluster with the nearest mean. nsf.gov When applied to atomic charge data from different molecular conformations, K-means can group geometries with similar charge distributions. epn.edu.ec This can help in identifying distinct conformational states with characteristic electronic properties. Combining PCA with K-means clustering can be particularly effective, where PCA first reduces the dimensionality of the data, and then K-means is used to cluster the data in the lower-dimensional principal component space. 365datascience.com

An application of PCA and K-means clustering to this compound would allow for the classification of its conformational landscape based on electronic properties, potentially identifying clusters corresponding to different dihedral angles between the phenyl rings and their associated charge profiles.

Hypothetical Data Table

A hypothetical outcome of such an analysis could be summarized as follows:

Table 3: Hypothetical K-means Clustering of this compound Conformations Based on Atomic Charges

ClusterNumber of ConformationsMean Dihedral Angle (°)Key Charge Characteristics
1Data not availableData not availableData not available
2Data not availableData not availableData not available
3Data not availableData not availableData not available

Radial Distribution Function (RDF) Analysis and Structure Factor Analysis

Radial Distribution Function (RDF) analysis is a powerful tool for characterizing the local structure of a liquid or amorphous system. The RDF, g(r), describes the probability of finding a particle at a distance 'r' from a reference particle, relative to a uniform distribution. researchgate.net Peaks in the RDF correspond to shells of neighboring atoms or molecules. ijpsat.org RDFs are typically calculated from molecular dynamics or Monte Carlo simulations. mdanalysis.org

For a solution of this compound in a solvent like water, RDF analysis could be used to understand the solvation structure. For example, the RDF between the nitrogen atom of the amine group and the oxygen atoms of water would reveal the structure of the hydration shell around this functional group. Similarly, RDFs for the fluorine atoms would describe their interaction with the solvent.

Structure factor analysis, which is closely related to the Fourier transform of the RDF, provides information about the correlations in the system in reciprocal space and is particularly useful for comparing simulation results with experimental scattering data.

As no specific simulation studies for this compound are publicly available, no RDF data can be presented.

Hypothetical Data Table

A hypothetical RDF plot would show the radial distribution function g(r) as a function of distance r. A corresponding table might summarize the key features:

Table 4: Hypothetical Positions of Major Peaks in RDFs for this compound in Water

Atom Pair (Solute-Solvent)Position of First Peak (Å)Position of First Minimum (Å)Coordination Number
N - O(water)Data not availableData not availableData not available
F - O(water)Data not availableData not availableData not available

Computational Estimation of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound in a given solvent. Computational methods can provide reliable estimates of pKa values, which is particularly useful for compounds that are difficult to study experimentally. researchgate.net

A computational study of the pKa of this compound would provide insight into how the electron-withdrawing fluorine atoms influence the basicity of the amine group.

Hypothetical Data Table

A summary of a hypothetical pKa calculation could be presented as follows:

Table 5: Hypothetical Computationally Estimated pKa of this compound

Computational MethodSolvation ModelGas-Phase Free Energy of Deprotonation (kcal/mol)Solvation Free Energy Difference (kcal/mol)Calculated pKa
Data not availableData not availableData not availableData not availableData not available

Applications and Advanced Research Directions

Role as an Intermediate in Complex Organic Synthesis

The strategic placement of fluorine atoms on the biphenyl (B1667301) core of 3',4,4'-Trifluorobiphenyl-3-amine imparts distinct physicochemical properties that are highly sought after in the synthesis of advanced materials. These properties include enhanced thermal stability, chemical resistance, and specific electronic characteristics.

Precursor for Fluorinated Bioactive Molecules

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal and agricultural chemistry to enhance efficacy, metabolic stability, and bioavailability. enamine.net A closely related isomer, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, serves as a key precursor in the synthesis of fluxapyroxad, a broad-spectrum fungicide. google.com This underscores the potential of trifluorobiphenyl amine scaffolds as foundational elements for the creation of new generations of agrochemicals and pharmaceuticals. The synthesis of such bioactive compounds often involves leveraging the amine functionality for further chemical transformations, allowing for the construction of more complex molecular architectures.

Building Block for High-Temperature Resistant Polymers and Liquid Crystal Materials

The inherent thermal stability of the fluorinated biphenyl structure makes this compound an attractive monomer for the synthesis of high-performance polymers. Fluorinated aromatic polyamides and polyimides, for instance, are known for their exceptional thermal and oxidative stability, making them suitable for applications in aerospace, electronics, and other demanding environments. du.ac.ir While direct polymerization of this compound is a subject of ongoing research, the established principles of polymer chemistry suggest its utility in creating materials with superior heat resistance.

In the realm of materials science, fluorinated biphenyls are also integral to the design of liquid crystals. beilstein-journals.orgnih.govnih.govcolorado.edu The polarity and rigidity imparted by the fluorine atoms can influence the mesomorphic properties of the resulting molecules, which are crucial for applications in display technologies and optical switching. nih.gov The synthesis of liquid crystals often involves the incorporation of rigid core structures, and the trifluorobiphenyl moiety of this amine presents a promising candidate for such applications. beilstein-journals.orgnih.gov

Development of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comnih.gov The synthesis of COFs typically involves the condensation of multitopic building blocks. Amines, particularly aromatic amines, are common precursors for the formation of imine-linked COFs. mdpi.com The rigid and geometrically defined structure of this compound, combined with its reactive amine group, positions it as a potential building block for the construction of novel 3D COFs. nih.govresearchgate.net The incorporation of fluorine into the COF backbone can enhance its chemical stability and tailor its pore environment for specific applications. mdpi.com

Medicinal Chemistry Research and Scaffold Design

The this compound scaffold is of significant interest in medicinal chemistry due to the favorable properties conferred by the fluorine atoms and the biphenyl core. Fluorination can modulate a molecule's lipophilicity, binding affinity, and metabolic profile, making it a powerful tool in drug design. mdpi.com

Scaffold-Based Design and Library Generation

In modern drug discovery, scaffold-based design is a key strategy for developing new therapeutic agents. A central molecular scaffold is systematically decorated with various functional groups to create a library of compounds that can be screened for biological activity. The this compound core can serve as such a scaffold. Its amine handle allows for the attachment of a diverse range of substituents through well-established chemical reactions. This approach enables the exploration of the chemical space around the core scaffold to identify compounds with desired pharmacological properties. The generation of focused libraries based on this fluorinated biphenyl scaffold can accelerate the discovery of new drug candidates for various therapeutic targets. nih.govresearchgate.net

Research AreaKey Findings
Anticancer Agents Pyrazolo[3,4-b]pyridine derivatives with trifluoromethyl groups have been synthesized and shown to possess promising anticancer activity against various cancer cell lines. nih.gov
Antioxidants & Neuroprotective Agents Fluorinated flavone (B191248) derivatives have been shown to have enhanced antioxidant activity while conserving neuroprotective properties. researchgate.net

Scaffold Hopping Strategies for Novel Chemical Entities

Scaffold hopping is a computational and synthetic strategy used to identify structurally novel compounds that retain the biological activity of a known active molecule. nih.govic.ac.uk This approach is valuable for discovering new intellectual property and improving the properties of existing drug candidates. The this compound scaffold can be utilized in scaffold hopping endeavors. By replacing a known pharmacophore with this fluorinated biphenyl core, medicinal chemists can generate novel chemical entities with potentially improved efficacy, selectivity, or pharmacokinetic profiles. mdpi.comdundee.ac.ukyoutube.com For example, a known inhibitor's core could be replaced with the trifluorobiphenyl scaffold while maintaining the key binding interactions, leading to a new class of inhibitors. nih.gov

StrategyDescriptionPotential Advantage
Bioisosteric Replacement Replacing a functional group or substructure with another that has similar physical or chemical properties. The trifluorophenyl group can be a bioisostere for other aromatic systems.Improved metabolic stability, altered lipophilicity, enhanced binding affinity.
Fragment-Based Hopping Using the trifluorobiphenyl amine as a fragment to build new molecules that mimic the interactions of a known ligand.Access to novel chemical space and intellectual property.
Computational de Novo Design Employing computational algorithms to design new scaffolds that fit a target's binding site, where the trifluorobiphenyl core could be a suggested starting point.Rational design of novel compounds with desired properties.

Exploration of Privileged Scaffolds in Drug Discovery

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. This versatility makes them highly valuable starting points for the development of new drugs. The this compound core, with its distinct arrangement of aromatic rings and fluorine atoms, presents several features that make it an attractive candidate for exploration as a privileged scaffold.

The biphenyl group provides a rigid yet conformationally flexible backbone, allowing for the precise spatial orientation of substituents. The introduction of three fluorine atoms significantly alters the electronic properties of the molecule. Fluorine's high electronegativity can influence pKa, dipole moment, and quadrupole moment, which in turn can affect ligand-receptor interactions, membrane permeability, and metabolic stability. The strategic placement of the amine group provides a crucial point for further chemical modification and interaction with biological targets, often through hydrogen bonding.

While extensive research explicitly designating this compound as a "privileged scaffold" is still emerging, the closely related trifluorobiphenyl amine moiety is found in bioactive molecules. A notable example is the fungicide Fluxapyroxad, which contains a 3',4',5'-trifluorobiphenyl-2-amine core. This demonstrates the utility of the trifluorobiphenyl amine framework in developing biologically active compounds. The structural similarities suggest that the this compound scaffold holds similar potential for broad biological activity.

The exploration of this scaffold involves synthesizing a library of derivatives by modifying the amine group and the biphenyl rings. These libraries are then screened against a diverse range of biological targets to identify "hits"—compounds that show activity against a particular target. The data gathered from these screenings can help to establish the trifluorobiphenyl amine core as a privileged scaffold.

Table 1: Key Attributes of the this compound Scaffold for Drug Discovery

FeatureDescriptionPotential Advantages in Drug Design
Biphenyl Core Two linked phenyl ringsProvides a structurally rigid yet flexible backbone for substituent orientation.
Trifluoro Substitution Three fluorine atoms on the biphenyl ringsModulates electronic properties, enhances metabolic stability, and improves membrane permeability.
Amine Group A primary amine attached to one of the phenyl ringsActs as a key site for chemical modification and hydrogen bonding interactions with biological targets.

Theoretical Approaches to Structure-Activity Relationship (SAR) Studies on Trifluorobiphenyl Amine Scaffolds

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. Theoretical approaches, particularly quantitative structure-activity relationship (QSAR) studies, are powerful tools for elucidating these relationships for scaffolds like this compound.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For trifluorobiphenyl amine scaffolds, these studies involve several key steps:

Data Set Generation: A series of derivatives of this compound are synthesized and their biological activity against a specific target is measured.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that links the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For trifluorobiphenyl amine scaffolds, specific descriptors related to the fluorine atoms and the biphenyl core are particularly important. These can include:

Electronic Descriptors: Atomic charges, dipole moments, and electrostatic potential maps to understand the influence of the electron-withdrawing fluorine atoms.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors to model the shape and size of the molecules.

Hydrophobic Descriptors: LogP (partition coefficient) and other lipophilicity parameters to predict membrane permeability and hydrophobic interactions.

The insights gained from QSAR studies can guide the design of new, more potent derivatives of the this compound scaffold. For instance, a QSAR model might reveal that increasing the electron-donating capacity of a substituent at a particular position on the biphenyl ring leads to higher activity. This information allows medicinal chemists to focus their synthetic efforts on compounds that are more likely to be successful.

Table 2: Common Molecular Descriptors in SAR Studies of Trifluorobiphenyl Amine Scaffolds

Descriptor ClassExamplesInformation Provided
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesDistribution of electrons, polarity, and reactivity.
Steric Molecular weight, Molar volume, Surface areaSize and shape of the molecule.
Hydrophobic LogP, Molar refractivityLipophilicity and potential for membrane permeation.
Topological Connectivity indices, Shape indicesStructural branching and overall shape.

Q & A

Q. What are the optimal synthetic routes for 3',4,4'-Trifluorobiphenyl-3-amine, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis of trifluoromethyl- and fluoro-substituted biphenylamines often employs transition metal-catalyzed coupling reactions. For example, copper-catalyzed Ullmann-type coupling under inert atmospheres (e.g., nitrogen) at controlled temperatures (80–120°C) has been effective for similar compounds, achieving yields >75% . Key steps include:
  • Precursor Preparation : Start with halogenated trifluoromethylbiphenyl derivatives (e.g., bromo or iodo substituents).
  • Amine Coupling : Use dimethylamine derivatives in the presence of CuI/1,10-phenanthroline catalysts.
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).
    Optimize yields by adjusting catalyst loading (5–10 mol%) and reaction time (12–24 hours). Monitor intermediates via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for identifying trifluoromethyl and fluorine environments. Expected chemical shifts: δ -60 to -65 ppm (CF3_3) and δ -110 to -120 ppm (Ar-F) .
  • X-ray Crystallography : Resolve molecular geometry (bond angles, dihedral angles) to confirm biphenyl planarity and substituent positions.
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular formula (e.g., C12_{12}H9_9F3_3N) .

Q. What are the solubility and storage requirements for this compound?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Insoluble in water due to hydrophobic fluorine groups .
  • Storage : Store in amber vials under inert gas (argon) at -20°C to prevent degradation. Avoid exposure to moisture and light .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Fluorine atoms exert strong electron-withdrawing effects, enhancing the electrophilicity of the biphenyl core. This facilitates nucleophilic aromatic substitution (SNAr) at meta/para positions. For example:
  • Reactivity Comparison : Replace one fluorine with a methyl group to assess electronic modulation.
  • Computational Analysis : Use DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites .
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended.

Q. What strategies can resolve contradictions in reported spectroscopic data for fluorinated biphenylamines?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Mitigation steps:
  • Standardized Conditions : Use deuterated solvents (e.g., CDCl3_3) and internal standards (e.g., TMS) for NMR.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4'-Fluoro-biphenyl-3-amine, δ 19F^{19}\text{F} NMR = -118 ppm) .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can researchers design experiments to study the biological interactions of this compound?

  • Methodological Answer :
  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinities with enzymes or receptors (e.g., cytochrome P450).
  • In Vitro Assays : Measure IC50_{50} values in cell lines (e.g., HepG2) using MTT assays.
  • Probing Mechanisms : Conduct fluorescence quenching studies to monitor interactions with biomacromolecules (e.g., BSA) .

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